![molecular formula C23H27BN2O3 B1408158 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430750-52-9](/img/structure/B1408158.png)
1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C23H27BN2O3 and its molecular weight is 390.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic intermediate notable for its pyrazole heterocycle and borate functional group. Studies have focused on its synthesis and structural characterization through various spectroscopic methods such as FT-IR, NMR, and mass spectrometry, alongside single-crystal X-ray diffraction. The conformational analysis using Density Functional Theory (DFT) corroborates the X-ray diffraction data, ensuring consistency in molecular structure studies (Yang et al., 2021).
Crystal Structure Analysis
The crystal structure of similar compounds, derived from the same molecular family as 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has been extensively analyzed. X-ray diffraction techniques are utilized to determine the single-crystal structures. The results from these analyses provide valuable insights into the molecular and electronic structures of these compounds, which are essential for understanding their potential applications in various scientific fields (Liao et al., 2022).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
The molecular electrostatic potential and frontier molecular orbitals of this compound and its derivatives have been investigated through DFT. These studies are crucial for revealing molecular structure characteristics and molecular conformations, which play a significant role in predicting the reactivity and interaction of the compound with other molecules (Wu et al., 2021).
properties
IUPAC Name |
1-[(3-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFRCLMPXYJCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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